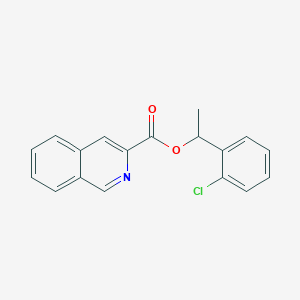
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorophenyl)isoquinoline-3-carboxylic acid: Similar in structure but differs in the functional group attached to the isoquinoline ring.
Quinoline derivatives: Share a similar core structure but differ in the substitution pattern and functional groups.
Uniqueness
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both the chlorophenyl and isoquinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H14ClNO2 |
|---|---|
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)ethyl isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-12(15-8-4-5-9-16(15)19)22-18(21)17-10-13-6-2-3-7-14(13)11-20-17/h2-12H,1H3 |
Clé InChI |
QZOAFGLUOGEIAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


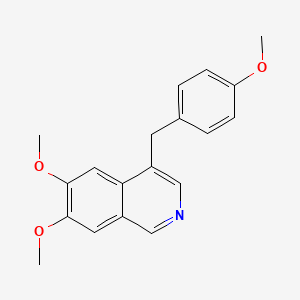
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)

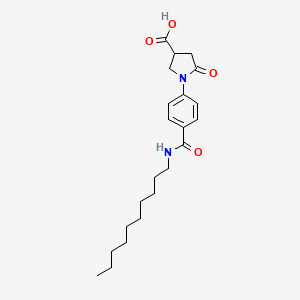
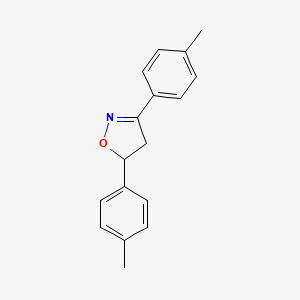


![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)
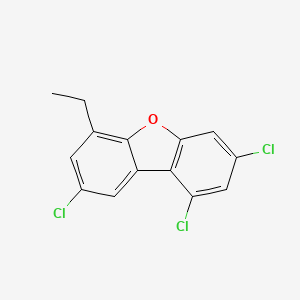

![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
